molecular formula C6H4IN3 B1399618 4-Iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 861881-02-9

4-Iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1399618
CAS No.: 861881-02-9
M. Wt: 245.02 g/mol
InChI Key: PEHWWSPOLYSDBW-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the fourth position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

4-Iodo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with kinases, where this compound acts as an inhibitor, thereby modulating signal transduction pathways . Additionally, this compound has been shown to bind to certain receptors, altering their conformation and affecting downstream signaling events . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . These effects underscore the compound’s potential in cancer therapy and other diseases characterized by dysregulated cell signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . This compound also interacts with DNA and RNA, affecting gene expression by altering transcription and translation processes . Additionally, this compound can induce post-translational modifications of proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained alterations in cellular function, including changes in cell proliferation and differentiation . These findings are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 1H-pyrazolo[3,4-b]pyridine. One common method is the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-pyrazolo[3,4-b]pyridine.

Scientific Research Applications

4-Iodo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Iodo-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

    4-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.

    4-Chloro-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom, which can influence its chemical properties and applications.

    1H-Pyrazolo[3,4-b]pyridine: The parent compound without any halogen substitution.

Properties

IUPAC Name

4-iodo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHWWSPOLYSDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727413
Record name 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861881-02-9
Record name 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 861881-02-9
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Synthesis routes and methods I

Procedure details

To 2-fluoro-4-iodonicotinaldehyde (11.33 g, 45.1 mmol) in THF (200 mL) was added hydrazine (5.67ml, 181 mmol) dropwise. The resulting mixture was stirred at RT under a nitrogen atmosphere for 5 h. The reaction was concentrated, diluted with 10:1 acetone/MeOH and filtered through a pad of silica gel. Removed most of the solvent in vacuo, then diluted with some hexanes and filtered resulting solid. Dried to yield 4-iodo-1H-pyrazolo[3,4-b]pyridine as an off-white solid. MS m/z=246 [M+1]+. Calc'd for C6H4IN3: 245.02.
Quantity
11.33 g
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5.67 mL
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200 mL
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Synthesis routes and methods II

Procedure details

2-Fluoro-4-iodo-3-pyridinecarbaldehyde (from Asymchem) (0.97 g) was added portionwise over 5 min to hydrazine hydrate (5 ml). The resulting suspension was stirred at room temperature for 5 h. Water (10 ml) was added and the solid was filtered and washed with further water to give title compound, 664 mg.
Quantity
0.97 g
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5 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A 1M solution of hydrazine in tetrahydrofuran (150 mL) was added slowly to 2-fluoro-4-iodopyridine-3-carboxaldehyde (10 g, 39.84 mmol) to give a clear solution. The reaction mixture was stirred at RT for 16 h. The mixture was concentrated in vacuo and the remaining solid was triturated with DCM to give the title compound as a pale yellow solid (8 g). The DCM filtrate was also washed with saturated sodium bicarbonate and brine. The organic layer was dried over sodium sulfate and concentrated under vacuum. The crude material was purified by trituration with DCM to give additional 4-iodo-1H-pyrazolo[3,4-b]pyridine as a yellow solid. MS (ESI, pos. ion) m/z: 245.9 (M+1).
[Compound]
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solution
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10 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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